molecular formula C12H13ClN4O2 B2473886 N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine CAS No. 216502-37-3

N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

Cat. No. B2473886
CAS RN: 216502-37-3
M. Wt: 280.71
InChI Key: XAYCVNLUMDLNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine (CMDTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMDTA is a triazine-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Synthesis and Characterization

N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine and related compounds have been synthesized and characterized for various applications. For instance, Kunishima et al. (1999) and Kunishima et al. (1999) synthesized 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a derivative, by coupling 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine, highlighting its effectiveness in condensation reactions for amide and ester formations (Kunishima et al., 1999)(Kunishima et al., 1999).

Chemical Synthesis Applications

In chemical synthesis, these compounds have been utilized as intermediates and reagents. Luca et al. (2004) described a method for N-formylation of amines using 2-chloro-4,6-dimethoxy(1,3,5)triazine, demonstrating its utility in synthesizing formyl amides under mild conditions (Luca et al., 2004). Bandgar et al. (2003) developed a method for synthesizing 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine, showing its efficiency in organic synthesis (Bandgar et al., 2003).

Peptide Synthesis

These triazine derivatives have shown significant potential in peptide synthesis. Kolesińska et al. (2015) demonstrated the efficiency of N-triazinylammonium sulfonates, derived from 2-chloro-4,6-dimethoxy-1,3,5-triazine, in both solution and solid-phase peptide synthesis (Kolesińska et al., 2015).

Application in Resin Modification

In the field of materials science, specifically in resin modification, Duliban (2007) explored the use of amine modifiers containing the s-triazine ring for unsaturated polyester resins, which highlights its versatility in material synthesis (Duliban, 2007).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-7-4-5-8(6-9(7)13)14-10-15-11(18-2)17-12(16-10)19-3/h4-6H,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYCVNLUMDLNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

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